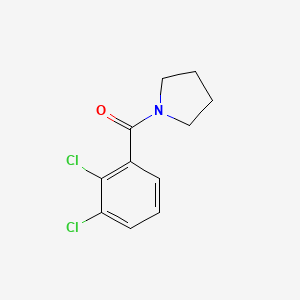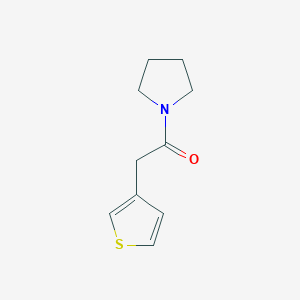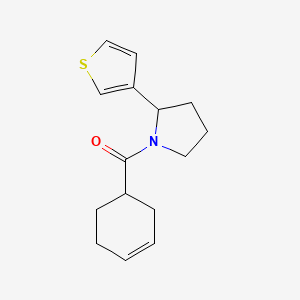
1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone, also known as DIMBOA, is a compound that belongs to the class of indole alkaloids. It is found in various plants, including maize, wheat, and rye. DIMBOA has been studied extensively due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone is not fully understood. However, it has been suggested that it exerts its effects through the modulation of various signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound has also been shown to modulate the expression of various genes, including those involved in inflammation and cancer. Furthermore, it has been found to possess immunomodulatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone in lab experiments include its natural origin, low toxicity, and wide availability. However, its limitations include its low solubility in water and the need for specialized equipment for its extraction and purification.
Direcciones Futuras
There are several future directions for the study of 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone. These include the investigation of its potential applications in the treatment of various diseases, including cancer and inflammation. Furthermore, the development of new synthesis methods and the optimization of existing methods can lead to increased yields and reduced costs. The study of the structure-activity relationship of this compound can also lead to the development of new analogs with improved properties. Finally, the investigation of the biosynthesis of this compound in plants can provide insights into its role in plant defense mechanisms.
Métodos De Síntesis
The synthesis of 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone can be achieved through various methods, including the extraction from plants and chemical synthesis. The chemical synthesis involves the reaction of 2-methoxyacetaldehyde with indole in the presence of a reducing agent. The yield of the reaction is influenced by the reaction conditions, such as temperature, solvent, and catalysts.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone has been studied extensively for its potential applications in scientific research. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. This compound has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Thus, it has been used as a natural preservative in the food industry.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-8-11(13)12-7-6-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLPCVMGRXECTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)

![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)


![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)



![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)
![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)


